molecular formula C23H26N2O2 B4305082 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Cat. No.: B4305082
M. Wt: 362.5 g/mol
InChI Key: VWKZGNWLJPLGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butylphenoxy group and a quinoline moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-tert-butylphenyl chloride.

    Nucleophilic substitution: The 4-tert-butylphenyl chloride is then reacted with sodium acetate to form 4-tert-butylphenoxyacetic acid.

    Quinoline derivative synthesis: Separately, 2-methylquinoline is synthesized through the Skraup synthesis, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amide bond formation: Finally, the 4-tert-butylphenoxyacetic acid is coupled with the 2-methylquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: tert-Butyl hydroperoxide or tert-butyl alcohol derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit pharmacological activities due to its quinoline moiety, which is known for its presence in various bioactive molecules

    Antimicrobial agents: The compound could be investigated for its ability to inhibit bacterial or fungal growth.

    Anticancer agents: The quinoline structure may interact with DNA or enzymes involved in cell proliferation, making it a candidate for anticancer drug development.

Industry

In the industrial sector, this compound could be used in the formulation of specialty chemicals, such as stabilizers or additives in polymers and coatings, due to its potential antioxidant properties.

Mechanism of Action

The mechanism by which 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the quinoline moiety could intercalate with DNA, inhibiting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetamide: Lacks the quinoline moiety, potentially reducing its biological activity.

    N-(2-methylquinolin-4-yl)acetamide: Lacks the phenoxy group, which may affect its chemical reactivity and stability.

Uniqueness

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is unique due to the combination of the tert-butylphenoxy and quinoline groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-13-17(20-7-5-6-8-21(20)25-16)14-24-22(26)15-27-19-11-9-18(10-12-19)23(2,3)4/h5-13H,14-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKZGNWLJPLGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.